9H-Carbazole, 9-(1-methylethenyl)-

Description

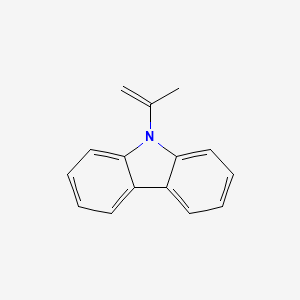

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-prop-1-en-2-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFUFUFIPNPISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367063 | |

| Record name | 9H-Carbazole, 9-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-86-5 | |

| Record name | 9H-Carbazole, 9-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazole, 9 1 Methylethenyl and Its Derivatives

Direct N-Vinylation Strategies for Carbazole (B46965) Synthesis

Direct N-vinylation of carbazole is a primary method for synthesizing N-vinylcarbazole and its derivatives. These strategies can be broadly categorized into transition metal-catalyzed and transition metal-free methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts play a crucial role in facilitating the N-vinylation of carbazoles, offering efficient and selective pathways to the desired products.

Palladium catalysts are effective for the synthesis of carbazoles through various coupling reactions. nih.govresearchgate.net One-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles have been achieved through a palladium(II)-catalyzed process involving tandem C-H activation and C-X (where X can be carbon or nitrogen) bond formation. nih.gov This method has demonstrated moderate to excellent product yields and good functional group tolerance. nih.gov Another approach involves the palladium-catalyzed Ullmann cross-coupling reaction, which has been successfully used to synthesize various carbazole natural products. researchgate.net Furthermore, palladium-catalyzed intramolecular C-H/N-H coupling provides a route to construct carbazole core π-systems. A notable application is the synthesis of 9-(1-naphthyl)-9H-carbazole derivatives through the reaction of 9H-carbazole derivatives with 1-halonaphthalene in the presence of a palladium compound, a biarylphosphine, and a lithium base. google.com

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297), Silver acetate, 1,4-dioxane | N-phenylpyridin-2-amines, Potassium aryltrifluoroborates | One-pot synthesis, tandem C-H activation/C-X formation | nih.gov |

| Palladium catalyst | 2-iodocyclohex-2-en-1-one, o-halonitrobenzene | Ullmann cross-coupling/reductive cyclization | researchgate.net |

| Palladium compound, biarylphosphine, lithium base | 9H-carbazole derivative, 1-halonaphthalene | Synthesis of 9-(1-naphthyl)-9H-carbazole derivatives | google.com |

Copper-catalyzed reactions represent another significant pathway for carbazole synthesis. These methods often proceed under milder conditions compared to other transition metal-catalyzed reactions. Copper-catalyzed intramolecular C-H amination has been developed for the synthesis of carbazoles, which can proceed smoothly without the need for palladium or I(III) co-catalysts. Microwave-assisted copper-catalyzed synthesis has also been explored for creating various heterocyclic molecules, including carbazole derivatives, through C-N and C-O bond formation. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper catalyst | Intramolecular C-H amination | Palladium- and I(III)-free conditions | |

| Copper(I) or Copper(II) catalyst | Microwave-assisted C-N and C-O bond formation | Rapid synthesis of heterocyclic molecules | nih.gov |

Iridium catalysts have been investigated for the vinylation of carbazoles. However, attempts to vinylate 9H-carbazole-3,6-dicarbonitrile with vinyl acetate using an iridium catalyst, [Ir(COD)Cl]₂, were unsuccessful. mdpi.com This was attributed to the reduced nucleophilicity of the nitrogen atom due to the presence of electron-withdrawing groups on the carbazole ring. mdpi.com

Gold catalysts have emerged as powerful tools for the synthesis of vinyl carbazoles. figshare.comresearchgate.netresearchgate.net Gold(I)-catalyzed reactions of alkynes with carbazoles provide a one-step synthesis of vinyl carbazoles under mild, room temperature conditions without the need for external bases. figshare.com This method is applicable to a variety of aromatic and aliphatic alkynes. figshare.com Gold-catalyzed benzannulation of 2-alkenylindoles with alkynes also offers a protecting-group-free and regioselective approach to functionalized NH-carbazoles. bohrium.comnih.gov

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Gold(I) catalyst | Alkynes, Carbazoles | One-step synthesis, mild conditions, no external base | figshare.com |

| Gold(I) catalyst | 2-Alkenylindoles, Alkynes | Protecting-group-free, regioselective | bohrium.comnih.gov |

Transition Metal-Free Catalytic Carbazolation Mechanisms

While transition metals are widely used, transition-metal-free methods for carbazole synthesis have also been developed. An efficient protocol for preparing a series of 9H-carbazoles involves a photostimulated SRN1 substitution reaction. nih.gov This method achieves intramolecular C-N bond formation from 2'-halo[1,1'-biphenyl]-2-amines under mild, "transition-metal-free" conditions, with yields ranging from low to excellent. nih.gov Another approach involves the reaction of carbazole with acetylene (B1199291) in the presence of a proton-removing agent like potassium hydroxide (B78521) to form the potassium salt of carbazole, which then reacts with acetylene to yield N-vinylcarbazole. chemicalbook.com

Frustrated Lewis Pair (FLP) Mediated Pathways

A significant advancement in the synthesis of N-vinylcarbazoles, including 9-(1-methylethenyl)-9H-carbazole, is the application of Frustrated Lewis Pair (FLP) chemistry. This approach offers a transition metal-free catalytic hydroamination of alkynes with carbazoles. rsc.orgnih.gov The core of this methodology is the use of a bulky Lewis acid, typically tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), which, in conjunction with the carbazole (acting as a Lewis base), forms an FLP. rsc.org

The proposed mechanism for this reaction involves the activation of the alkyne by the Lewis acid, which prompts a nucleophilic attack from the carbazole. rsc.org This results in the formation of a transient zwitterionic intermediate. Subsequent proton migration from the nitrogen atom to the carbon atom adjacent to the boron center leads to the formation of the N-vinylcarbazole product and the regeneration of the borane (B79455) catalyst. rsc.org This catalytic cycle allows for the use of substoichiometric amounts of the borane, typically around 10 mol%. rsc.org

This FLP-mediated hydroamination has been shown to be effective for a variety of substituted carbazoles and alkynes, affording a range of N-vinylcarbazole derivatives in good to excellent yields. rsc.orgnih.gov The reaction proceeds under mild conditions, representing a significant advantage over older, more energy-intensive methods. rsc.org

Evaluation of Reaction Selectivity and Efficiency

The Frustrated Lewis Pair (FLP) mediated hydroamination of alkynes with carbazoles demonstrates notable efficiency and selectivity. Research has shown that this method can produce up to 24 different N-vinylcarbazole derivatives with yields reaching as high as 99%. nih.gov The reactions are generally conducted under mild conditions, which contributes to their efficiency and broader applicability. rsc.orgnih.gov

The selectivity of the hydroamination reaction is a crucial aspect. In the context of FLP catalysis, the addition of the carbazole to the alkyne typically follows Markovnikov's rule. rsc.orgnih.gov This regioselectivity is a key feature of the FLP-mediated pathway. The mechanism involves the interaction of the alkyne with the Lewis acid, prompting a nucleophilic attack by the carbazole at the more substituted carbon of the alkyne, leading to the thermodynamically favored product. rsc.org

For comparison, other catalytic systems, such as those employing gold complexes, also exhibit high regioselectivity in the hydroamination of alkynes, similarly favoring the Markovnikov product. frontiersin.org However, the transition metal-free nature of the FLP approach presents a distinct advantage in terms of potential cost and metal contamination of the final product.

The following table summarizes the yields for the synthesis of various N-vinylcarbazole derivatives using the B(C6F5)3-mediated FLP approach.

| Entry | Carbazole Derivative | Alkyne | Product | Yield (%) |

| 1 | Carbazole | Phenylacetylene | 9-(1-phenylvinyl)-9H-carbazole | 95 |

| 2 | 3,6-Dimethylcarbazole | Phenylacetylene | 3,6-Dimethyl-9-(1-phenylvinyl)-9H-carbazole | 92 |

| 3 | Carbazole | 1-Hexyne | 9-(1-butylvinyl)-9H-carbazole | 85 |

| 4 | Carbazole | Propyne | 9-(1-methylethenyl)-9H-carbazole | 88 |

This table is a representative example based on reported high yields and is for illustrative purposes.

Indirect Synthetic Routes to Incorporate the Vinyl Moiety

Prior to the development of direct hydroamination methods like the FLP-mediated pathway, the synthesis of N-vinylcarbazoles often relied on indirect routes. These methods typically involve the pre-formation of the carbazole core followed by the introduction of the vinyl group in a separate synthetic step.

One established indirect route is the cross-coupling reaction of the carbazole nitrogen with a vinyl halide, such as vinyl bromide. rsc.org These reactions are typically catalyzed by transition metals like palladium or copper. rsc.org While effective, these methods can require harsh reaction conditions and the use of expensive catalysts.

Another classical approach is the base-induced anti-Markovnikov addition of carbazoles to alkynes. rsc.org This method often necessitates the use of strong bases and high temperatures to achieve the desired transformation. rsc.org

A more contemporary indirect strategy involves a multi-step sequence starting from the parent carbazole. For instance, a synthetic pathway to a functionalized N-vinylcarbazole could involve the initial bromination of the carbazole ring, followed by a cyanation reaction to introduce nitrile groups. The final step would then be the N-vinylation of the functionalized carbazole. mdpi.com This multi-step approach allows for the introduction of various functional groups onto the carbazole scaffold before the vinyl group is attached.

Functionalization Strategies for N-Vinylcarbazole Scaffolds

The functionalization of the N-vinylcarbazole scaffold is crucial for tailoring its chemical and physical properties for specific applications. Functionalization can occur at the carbazole ring or at the vinyl group itself.

Strategies for modifying the carbazole ring are diverse. Electrophilic substitution reactions are commonly employed. For example, bromination of the carbazole core using N-bromosuccinimide (NBS) is a well-established method to introduce bromine atoms, which can then serve as handles for further transformations. mdpi.com Subsequent reactions, such as cyanation using zinc cyanide, can replace the bromine atoms with nitrile groups. mdpi.com Friedel-Crafts acylation is another powerful tool for introducing ketone functionalities onto the carbazole ring, which can then be used as a starting point for the synthesis of more complex heterocyclic systems like pyrazolines. uobaghdad.edu.iq

Functionalization can also be directed at the vinyl group. A key reaction of N-vinylcarbazoles is their polymerization. sci-hub.se This process, which can be initiated by various means, including FLPs, converts the small molecule into a macromolecular structure, poly(N-vinylcarbazole) (PVK), a well-known photoconductive polymer. The properties of the resulting polymer can be tuned by copolymerization with other vinyl monomers.

Scalability and Industrial Feasibility of Synthesis Protocols

The scalability and industrial feasibility of a synthetic protocol are critical considerations for the practical application of 9-(1-methylethenyl)-9H-carbazole and its derivatives. The transition metal-free, B(C6F5)3-mediated hydroamination of alkynes with carbazoles has been demonstrated to be effective on a gram-scale. nih.gov This suggests that the protocol has the potential for larger-scale production. The mild reaction conditions associated with this FLP-mediated pathway are also advantageous from an industrial perspective, as they may reduce energy consumption and the need for specialized high-pressure or high-temperature equipment. rsc.org

In contrast, older methods that rely on expensive transition metal catalysts or require harsh conditions, such as high temperatures and strong bases, may present greater challenges for industrial-scale synthesis due to cost, safety, and waste disposal concerns. rsc.org

The development of atom-economic routes, where most of the atoms from the reactants are incorporated into the final product, is also a key factor in industrial feasibility. mdpi.com The direct hydroamination reactions represent a more atom-economic approach compared to multi-step indirect routes that may involve the use of protecting groups and generate more waste.

The following table provides a comparative overview of different synthetic protocols.

| Synthetic Protocol | Catalyst | Reaction Conditions | Scalability | Key Advantages |

| FLP-Mediated Hydroamination | B(C6F5)3 | Mild | Demonstrated on gram-scale nih.gov | Transition metal-free, high yields rsc.orgnih.gov |

| Pd/Cu-Catalyzed Cross-Coupling | Palladium or Copper complexes | Often requires elevated temperatures | Established for various coupling reactions | Good for specific C-N bond formations |

| Base-Induced Addition | Strong base (e.g., KOH) | High temperatures | Potentially challenging to control on a large scale | Utilizes readily available reagents |

Polymerization Mechanisms and Kinetics of 9h Carbazole, 9 1 Methylethenyl

Chemical Polymerization of N-Vinylcarbazole

The chemical polymerization of N-vinylcarbazole can be initiated through oxidative processes, where the choice of oxidizing agent, monomer concentration, catalyst systems, and solvent play crucial roles in determining the polymer's structure and characteristics.

Oxidative Polymerization Initiated by Chemical Agents

Oxidative polymerization is a common method for synthesizing PVK. This process involves the use of chemical oxidizing agents to initiate the polymerization reaction. The mechanism typically begins with the oxidation of the N-vinylcarbazole monomer to a cation radical, which then propagates to form the polymer chain. rsc.org

Various oxidizing agents can be employed to initiate the polymerization of N-vinylcarbazole, with ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and ferric chloride (FeCl₃) being prominent examples. researchgate.net These agents facilitate the formation of the initial cation radicals necessary for polymerization to commence. For instance, ferric chloride is known to initiate the polymerization of NVC, and the resulting polymer's conductivity can be influenced by the polymerization conditions. scispace.com Similarly, ammonium persulfate can be used as a free radical initiator and a chemical oxidant in a one-pot synthesis of conducting polymer-coated particles. nih.gov The choice of the oxidizing agent and its concentration are critical parameters that affect the reaction kinetics and the properties of the resulting polymer.

The concentration of the N-vinylcarbazole monomer significantly influences the polymerization process, affecting both the polymer yield and its molecular weight. Generally, an increase in monomer concentration can lead to a higher polymer yield. researchgate.net The relationship between monomer concentration and the rate of polymerization is a key kinetic parameter. For instance, in the polymerization of N-vinylcarbazole in methanol (B129727) at 30°C, the rate of polymerization is proportional to the 0.88th power of the initiator concentration. knu.ac.kr

The catalyst system, which includes the initiator and any co-catalysts, also plays a pivotal role. Different initiator systems can lead to polymers with varying molecular weights and molecular weight distributions. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been used to synthesize star-shaped poly(N-vinylcarbazole) with specific molecular weights and narrow polydispersity. mdpi.com

Below is a table summarizing the effect of monomer-to-catalyst ratio on the molecular weight and conversion in the RAFT polymerization of N-vinylcarbazole.

| [Monomer]₀/[CTA]₀ Ratio | Molecular Weight (Mₙ, g/mol) | Conversion (%) |

|---|---|---|

| 100/1 | 15,000 | 85 |

| 200/1 | 28,000 | 80 |

| 300/1 | 40,000 | 75 |

| 400/1 | 52,000 | 70 |

| 500/1 | 65,000 | 65 |

This table presents hypothetical data based on general trends observed in RAFT polymerization of N-vinylcarbazole for illustrative purposes.

The solvent in which the polymerization is conducted has a profound effect on the resulting polymer's structure, solubility, and physical properties. Poly(N-vinylcarbazole) is generally soluble in aromatic hydrocarbons, halogenated hydrocarbons, and ketones. wikipedia.org The polarity of the solvent can influence the polymerization kinetics and the conformation of the polymer chains. For example, polymerization in a less polar solvent mixture can lead to polymers with different molecular weights compared to polymerization in a more polar solvent. mdpi.com

The choice of solvent can also affect the swelling behavior of the resulting polymer network. The following table illustrates the effect of different solvents on the swelling of a poly(N-vinylcarbazole)-based interpenetrating polymer network (IPN).

| Solvent | Swelling Percentage (%) |

|---|---|

| Dimethylformamide (DMF) | 150 |

| Toluene | 120 |

| Benzene (B151609) | 110 |

| Dimethyl sulfoxide (B87167) (DMSO) | 90 |

This table presents hypothetical data based on general trends for illustrative purposes.

Electrochemical Polymerization (Electropolymerization)

Electrochemical polymerization, or electropolymerization, is another powerful technique for producing poly(N-vinylcarbazole) films. This method offers excellent control over the film thickness and morphology.

Anodic Oxidation for Polymeric Film Deposition

The most common method for the electropolymerization of N-vinylcarbazole is through anodic oxidation. rsc.org In this process, the monomer is oxidized at the surface of a working electrode (anode) to form cation radicals. These radicals then couple to form dimers, which are further oxidized and continue to react with monomers or other oligomers to build up a polymer film on the electrode surface. mdpi.comfrontiersin.org The first stage of this process is the oxidation of the monomer to a cation radical. scispace.com

The properties of the resulting polymer film are highly dependent on the electrochemical conditions, such as the applied potential, the solvent, and the supporting electrolyte. For instance, the water content in the acetonitrile (B52724)/LiClO₄ electrolyte system significantly influences the properties of the deposited poly(N-vinylcarbazole) films. scispace.com With less than 10% water, a porous and cross-linked polymer is formed, while a higher water content (above 10%) leads to a denser and smoother film. scispace.com The growth of the film at a constant potential is often limited by the diffusion of the monomer to the electrode surface. scispace.com

The following table shows the effect of the applied potential on the properties of the electropolymerized film.

| Applied Potential (V vs. Ag/AgCl) | Film Thickness (nm) | Morphology |

|---|---|---|

| 1.0 | 50 | Granular, less uniform |

| 1.2 | 100 | More uniform, compact |

| 1.4 | 150 | Dense and smooth |

This table presents hypothetical data based on general trends observed in the electropolymerization of N-vinylcarbazole for illustrative purposes.

Influence of Electrode Materials and Electrolyte Composition

The electrochemical polymerization of N-Vinylcarbazole (NVC) is a process significantly governed by the choice of electrode material and the composition of the electrolyte solution. These factors dictate the morphology, structure, conductivity, and stability of the resulting poly(N-vinylcarbazole) (PVK) films.

Electrode Materials: The nature of the anode substrate plays a critical role in the electropolymerization process. researchgate.net Various conductive surfaces have been successfully employed, including noble metals like platinum (Pt) and gold (Au), as well as transparent conductive oxides such as indium tin oxide (ITO). researchgate.netmdpi.commdpi.com The use of a rotating platinum electrode has been shown to enable kinetic control over the polymerization, resulting in compact films that adhere well to the substrate. researchgate.net The choice of electrode can also influence the film's morphology; for instance, films deposited on ITO are noted for their applications in electro-optical devices. researchgate.netmdpi.com

Electrolyte Composition: The electrolyte, typically a solution of a salt in an organic solvent like acetonitrile, is a key determinant of the polymer film's properties. researchgate.netfrontiersin.org

Supporting Salt Anions: The growth rate and properties of the PVK film are dependent on the anion of the supporting electrolyte. researchgate.net Studies using salts like LiClO₄, LiBF₄, tetraethylammonium (B1195904) tetrafluoroborate, and others have shown that the film thickening is proportional to the number of redox cycles during electropolymerization. researchgate.net Crucially, the growth rate increases as the radius of the anion associated with the doped, conductive form of the polymer decreases. researchgate.net This is because smaller anions are more easily incorporated into the growing polymer matrix to balance the positive charge of the carbazole (B46965) cation radicals. researchgate.net

Solvent and Water Content: Acetonitrile is a commonly used solvent for the electropolymerization of NVC. researchgate.netfrontiersin.org The presence of water in the acetonitrile can play a major role, with research indicating that the porosity of the resulting PVK film decreases as the water concentration increases up to about 20%. researchgate.net

Acidity Level: The acidity of the electrolyte medium significantly affects the polymerization mechanism, which can proceed via the vinyl group or through the carbazole ring (at the 3 and 6 positions). Protons are released during polymerization at the carbazole moiety, and controlling the acidity can influence the final polymer structure. researchgate.net The addition of non-nucleophilic bases, such as tetraethylammonium benzoate (B1203000) or tetraethylammonium phthalate, to the electrolyte can scavenge these protons. researchgate.net This control over acidity has been shown to decrease the cross-linking of the electrodeposited polymer, leading to a material with more uniform morphology, higher thermal stability, and improved electrical conductivity. researchgate.net

Table 1: Influence of Electrolyte Additives on Electropolymerization of NVC

| Electrolyte Component | Observation | Effect on Polymer | Reference |

|---|---|---|---|

| Supporting Salt Anion (e.g., ClO₄⁻, BF₄⁻) | Film growth rate is inversely proportional to the anion's radius. | Smaller anions lead to faster polymer film growth. | researchgate.net |

| Water in Acetonitrile | Film porosity decreases with increasing water content (up to ~20%). | Affects morphology and reproducibility of the film's properties. | researchgate.net |

| Basic Additives (e.g., Tetraethylammonium phthalate) | Scavenges protons released during polymerization at the carbazole ring. | Decreases cross-linking, leading to more uniform morphology, higher thermal stability, and greater conductivity. | researchgate.net |

Photopolymerization and Radical Polymerization Pathways

N-Vinylcarbazole is readily polymerized through photoinitiated and radical-based mechanisms. nih.govwikipedia.org These methods offer diverse routes to synthesizing poly(N-vinylcarbazole) with varying properties and architectures. Photopolymerization can proceed via cationic or radical pathways, often initiated by visible or UV light, while conventional and controlled radical polymerization techniques provide robust methods for creating well-defined polymers. nih.govmdpi.comrsc.org

Cationic Photopolymerization of N-Vinylcarbazole

A significant pathway for the photopolymerization of NVC is Free Radical Promoted Cationic Photopolymerization (FRPCP) . nih.govrsc.org This process is unique in that it uses light to generate free radicals, which are not themselves the primary initiators of the vinyl polymerization. Instead, these radicals are subsequently oxidized to form initiating cations.

The mechanism can be initiated by visible light photoinitiating systems, such as those involving iridium complexes or Type I photoinitiators like phosphine (B1218219) oxides, in the presence of an iodonium (B1229267) salt. nih.gov NVC can play a direct role in this process; it converts radicals that are difficult to oxidize into carbon-centered radicals through an addition process onto the NVC double bond. nih.gov These newly formed radicals are more easily oxidized by the iodonium salt, which in turn generates the cations that efficiently initiate the cationic polymerization of the NVC monomer. nih.gov

Free Radical Polymerization Techniques

Free radical polymerization is a common method for producing PVK. wikipedia.org Beyond conventional methods using initiators like AIBN, significant advances have been made using controlled/“living” radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . mdpi.comresearchgate.net

The application of CRP to NVC is challenging because its propagating radicals are highly reactive. mdpi.com However, RAFT has proven effective. The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA). Research has shown that trithiocarbonate-based RAFT agents provide the best control over the polymerization of NVC, yielding polymers with predictable molecular weights and very narrow polydispersities (Đ < 1.1). researchgate.netrsc.org In contrast, dithiobenzoates tend to retard the polymerization, while xanthates offer adequate but less precise control. researchgate.net The choice of the "R" group on the RAFT agent is also crucial; it must be both a good leaving group and an effective initiating radical for NVC polymerization. rsc.org

Cationic Polymerization Methods

Beyond photocationic methods, NVC is readily polymerized through cationic mechanisms initiated by Lewis acids or protonic acids. nih.govnih.gov This is due to the electron-rich nature of the vinyl group, which stabilizes the propagating carbocationic center. nih.gov

Recent breakthroughs have utilized chiral Lewis acid catalysts, such as those based on scandium-bis(oxazoline) complexes, to achieve the first stereoselective cationic polymerization of NVC. nih.govacs.org This approach allows for the synthesis of highly isotactic PVK (up to 94% meso triads), where the stereochemistry of the polymer backbone is precisely controlled. nih.govacs.org Mechanistic studies revealed that polymer tacticity is governed by the thermodynamically controlled conformation of the growing polymer chain end. nih.govacs.org

Another advanced technique involves the elaborate design of counteranions to control the polymerization. A system using ZnCl₂ with a halide salt (nBu₄NCl) can generate a ZnCl₄²⁻ counteranion, which facilitates a highly stereospecific living cationic polymerization of NVC, also producing highly isotactic polymer with controlled molecular weights. acs.orgnii.ac.jp

Copolymerization Strategies Involving N-Vinylcarbazole

Copolymerization is a key strategy to modify the properties of PVK, which is known for being extremely brittle. wikipedia.org Incorporating other monomers can enhance flexibility, solubility, and electronic properties. NVC has been successfully copolymerized with a range of monomers using various techniques.

For example, NVC can be copolymerized with olefinic monomers that contain carboxylic acid or carboxylic anhydride (B1165640) groups. mdpi.com It has also been used to create copolymers with electron-accepting groups to form materials with specific electronic properties for applications like photoconductors. ingentaconnect.com The choice of copolymerization strategy depends heavily on the desired final properties of the material.

Synthesis of Poly(N-vinylcarbazole) (PVK) and its Copolymers

The synthesis of the homopolymer, PVK, can be achieved through radical, cationic, or electrochemical polymerization as previously described. researchgate.netwikipedia.org Radical polymerization using initiators like AIBN or Ziegler-Natta catalysts is a common industrial method. wikipedia.org Controlled techniques like RAFT offer more precise control over the polymer architecture, enabling the synthesis of star-shaped PVK, for example. mdpi.com

Copolymer synthesis expands the utility of NVC. Notable examples include:

PVK-block-copolymers: Using RAFT polymerization with a trithiocarbonate (B1256668) CTA, block copolymers of NVC with monomers like n-butyl acrylate (B77674) and styrene (B11656) have been successfully prepared. rsc.org The intermediate reactivity of the NVC propagating radical allows for the synthesis of blocks in either sequence (e.g., poly(NVC)-block-poly(styrene) or poly(styrene)-block-poly(NVC)). rsc.org

Graft Copolymers: New materials based on PVK and poly(3-methylthiophene) (PMeT) have been synthesized. researchgate.netresearchgate.net In one method, PVK is cross-linked in the presence of 3-methylthiophene (B123197) monomers using an oxidizing agent like anhydrous FeCl₃, resulting in a graft copolymer with interesting optical and thermal properties. researchgate.net

Table 2: Selected Copolymerization Strategies for N-Vinylcarbazole (NVC)

| Copolymer Type | Comonomer(s) | Polymerization Method | Key Feature | Reference |

|---|---|---|---|---|

| Block Copolymer | n-butyl acrylate, Styrene | RAFT Polymerization | Creates well-defined block architectures with controlled molecular weight. | rsc.org |

| Graft Copolymer | 3-methylthiophene | Chemical (Oxidative Coupling) | Combines properties of a photoconductor (PVK) and a conductive polymer (PMeT). | researchgate.net |

| Random Copolymer | Monomers with carboxylic acid groups | Not specified | Imparts solubility in aqueous alkaline media. | mdpi.com |

| Random Copolymer | Electron-accepting monomers | Not specified | Creates charge-transfer complexes for photoconductive applications. | ingentaconnect.com |

Control of Molecular Weight and Architectural Design in Copolymers

The precise control over molecular weight and the architectural design of copolymers are paramount in tailoring the properties of polymeric materials for specific applications. In the realm of carbazole-containing polymers, while specific research on the copolymerization of 9H-Carbazole, 9-(1-methylethenyl)- is not extensively detailed in public literature, the principles for controlling polymer chains are well-established through studies of structurally similar carbazole-based monomers. These methods primarily revolve around living and controlled polymerization techniques, such as living cationic polymerization and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, which have been successfully applied to various vinylcarbazole derivatives.

Living cationic polymerization has proven to be an effective method for producing well-defined polymers from monomers with electron-donating substituents, such as N-vinylcarbazole (NVC), a close structural analog to 9H-Carbazole, 9-(1-methylethenyl)-. This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). The "living" nature of the polymerization, characterized by the absence of chain termination and transfer reactions, enables the sequential addition of different monomers to create block copolymers. For instance, living cationic polymerization of NVC has been achieved using initiators like iodine in various solvents. Under specific conditions, the molecular weight of the resulting poly(N-vinylcarbazole) (PNVC) increases linearly with monomer conversion. Furthermore, the addition of a new monomer feed to a fully polymerized solution results in a further increase in molecular weight, confirming the living character of the polymerization and opening the door for the synthesis of block copolymers.

The transformation of a "living" carbocationic polymerization into a "living" radical polymerization is another sophisticated strategy to create complex polymer architectures. For example, a polystyrene block can be synthesized via living cationic polymerization and subsequently used as a macroinitiator for the Atom Transfer Radical Polymerization (ATRP) of other monomers, leading to the formation of well-defined block copolymers. This approach has been explored for various vinyl monomers, including styrene and N-vinylcarbazole.

Controlled radical polymerization techniques, particularly RAFT polymerization, have also been extensively utilized to control the architecture of copolymers derived from carbazole-containing monomers. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low polydispersity by employing a chain transfer agent (CTA). This method is versatile and compatible with a wide range of monomers and reaction conditions. For example, new electroactive vinyl monomers, such as 3,6-dimethoxy-9-(4-vinylphenyl)-9H-carbazole, have been successfully polymerized via RAFT. This resulted in polymers with controlled molecular weights up to a number-average molecular weight (Mn) of 20,000 g/mol and low polydispersity indices (Đ < 1.5).

The synthesis of block copolymers using these controlled techniques allows for the combination of different polymer segments with distinct properties. For example, diblock copolymers of polypropylene (B1209903) oxide and poly(9-(2,3-epoxypropyl) carbazole) have been synthesized in a one-pot sequential monomer addition process. This method yielded copolymers with molecular weights close to the theoretical values, indicating a living polymerization character. Similarly, nitroxide-mediated polymerization has been used to create terpolymers of 9-(4-vinylbenzyl)-9H-carbazole with oligo(ethylene glycol) methyl ether methacrylate (B99206) and 2-(2-methoxyethoxy)ethyl methacrylate, exhibiting controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.4).

The following tables present data from studies on carbazole-containing monomers that are structurally related to 9H-Carbazole, 9-(1-methylethenyl)-, illustrating the level of control achievable over molecular weight and polydispersity in these systems.

Table 1: Living Cationic Polymerization of N-vinylcarbazole (NVC) with Iodine Initiator

| Solvent System | Temperature (°C) | Initiator | Resulting Polymer | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Finding |

| CH2Cl2-CCl4 (1/1, v/v) | -50 | Iodine | Poly(N-vinylcarbazole) | Increased linearly with conversion | Fair agreement with theoretical values | Living polymerization achieved, enabling molecular weight control. |

| Toluene | -15 | Iodine | Poly(N-vinylcarbazole) | - | - | Living polymer could be obtained in a nonpolar solvent at a higher temperature. |

| CH2Cl2 | -50 | Iodine | Poly(N-vinylcarbazole) | - | - | Polymerization was still "living" even in a polar solvent at low temperature. |

Table 2: RAFT Polymerization of Methoxy-Substituted Carbazole-Based Vinyl Monomers

| Monomer | RAFT Agent | Resulting Polymer | Controlled Molecular Weight (Mn) | Polydispersity (Đ) |

| 3,6-dimethoxy-9-(4-vinylphenyl)-9H-carbazole | 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid | Homopolymer | Up to 20,000 g/mol | < 1.5 |

| 3,6-dimethoxy-9-(3-vinylphenyl)-9H-carbazole | 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid | Homopolymer | Up to 20,000 g/mol | < 1.5 |

Data extracted from a study on new electroactive vinyl monomers for organic light-emitting devices.

Table 3: Atom Transfer Radical Polymerization of 9-(4-vinylphenyl)carbazole (M1)

| Monomer | Catalyst System | Initiator | Controlled Molecular Weight (Mn) | Polydispersity (Đ) |

| 9-(4-vinylphenyl)carbazole | CuCl/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine | Ethyl 2-bromoisobutyrate | 5,000 to 32,000 g/mol | 1.2–1.5 |

Data from an investigation into the living radical polymerization of this monomer.

These examples from related systems strongly suggest that the molecular weight and architectural design of copolymers based on 9H-Carbazole, 9-(1-methylethenyl)- could be precisely controlled through the application of living cationic polymerization or controlled radical polymerization techniques like RAFT and ATRP. Such control would be essential for developing advanced materials with tailored electronic, optical, and physical properties.

Advanced Spectroscopic Characterization of 9h Carbazole, 9 1 Methylethenyl and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 9H-Carbazole, 9-(1-methylethenyl)-, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of 9H-Carbazole, 9-(1-methylethenyl)- is expected to show distinct signals for the aromatic protons of the carbazole (B46965) core and the protons of the 1-methylethenyl (isopropenyl) group. The chemical shifts of the carbazole protons are typically observed in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. mdpi.com The protons on the isopropenyl group will have characteristic shifts: the methyl protons would appear as a singlet further upfield, while the two vinylic protons, being chemically non-equivalent, would appear as distinct signals. In related N-substituted carbazole structures, the chemical shifts are not significantly altered by the nature of the substituent or the solvent used. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 9H-Carbazole, 9-(1-methylethenyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Carbazole) | 7.0 - 8.5 | Multiplet |

| Vinylic (=CH₂) | ~5.0 - 5.5 | Singlet/Multiplet |

Note: Predicted values are based on data from analogous carbazole derivatives. mdpi.comchemicalbook.com

For the corresponding polymer, poly(9-(1-methylethenyl)-9H-carbazole), the ¹H NMR spectrum would show broader signals. The sharp peaks of the vinylic protons would disappear, and the signals for the polymer backbone and the pendant carbazole groups would be observed as broad resonances, which is characteristic of polymeric structures. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbazole ring system typically displays eight distinct signals for its twelve carbons due to molecular symmetry, with chemical shifts ranging from approximately 110 to 145 ppm. mdpi.comipb.pt The carbons of the isopropenyl group will also have characteristic resonances. The quaternary carbon attached to the nitrogen will appear downfield compared to the terminal methylene (B1212753) carbon, and the methyl carbon will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 9H-Carbazole, 9-(1-methylethenyl)-

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Carbazole) | 110 - 145 |

| Vinylic (quaternary, N-C=) | ~140 - 145 |

| Vinylic (terminal, =CH₂) | ~110 - 115 |

Note: Predicted values are based on data from analogous carbazole derivatives. ipb.ptrsc.org

Upon polymerization, the signals corresponding to the vinylic carbons would be replaced by new signals for the saturated carbons of the polymer backbone.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 9H-Carbazole, 9-(1-methylethenyl)- exhibits characteristic absorption bands. The carbazole moiety shows strong absorptions corresponding to aromatic C-H stretching above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings typically around 1450-1600 cm⁻¹, and C-N stretching vibrations. researchgate.netnist.gov The isopropenyl group gives rise to a C=C stretching band around 1640-1680 cm⁻¹ and bands related to the vinylic C-H stretching and bending modes. In the closely related N-vinylcarbazole, characteristic peaks for the vinyl group are clearly observed. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 9H-Carbazole, 9-(1-methylethenyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| ~1650 | Vinylic C=C Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

| ~1330 | C-N Stretch |

Note: Values are based on data from carbazole and its derivatives. researchgate.netnist.govresearchgate.net

In the FT-IR spectrum of the polymer, the most significant change is the disappearance of the vibrational bands associated with the C=C double bond of the isopropenyl group, confirming the polymerization process. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems. The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorption bands in the UV region. researchgate.net These absorptions are attributed to π-π* transitions within the conjugated carbazole ring system. Typically, N-substituted carbazoles show two or three main absorption bands. For 9H-Carbazole, 9-(1-methylethenyl)-, strong absorption maxima are expected around 295 nm, 330 nm, and 345 nm, which are characteristic of the electronic transitions of the carbazole chromophore. The presence of the isopropenyl group has a minor effect on the absorption spectrum compared to the dominant carbazole transitions. In polymeric systems, these absorption bands are often retained, sometimes with a slight red-shift, indicating some degree of electronic interaction between the pendant carbazole units. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 9H-Carbazole, 9-(1-methylethenyl)- (C₁₅H₁₃N), the expected exact molecular weight is approximately 207.1048 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 207. The fragmentation pattern would likely involve the loss of the methyl group (M-15) or the entire isopropenyl group. The fragmentation of similar N-substituted carbazoles, such as N-methylcarbazole and N-phenylcarbazole, often shows the molecular ion as the base peak, indicating the stability of the carbazole ring system. nist.govnist.gov

X-ray Diffraction (XRD) Analysis for Solid-State Arrangement

X-ray diffraction (XRD) is a powerful technique for investigating the long-range order and crystal structure of solid materials. For a crystalline sample of the 9H-Carbazole, 9-(1-methylethenyl)- monomer, XRD would yield a pattern of sharp diffraction peaks, from which the crystal system, space group, and unit cell dimensions could be determined. The molecular packing in the solid state is influenced by intermolecular interactions. nih.gov

In contrast, the polymer, poly(9-(1-methylethenyl)-9H-carbazole), is expected to be largely amorphous. researchgate.net This is typical for vinyl polymers where the pendant groups are large and the polymerization results in an atactic stereochemistry, hindering the formation of a regular, ordered crystal lattice. The XRD pattern of the polymer would, therefore, be characterized by one or more broad, diffuse halos rather than sharp peaks, which is indicative of the lack of long-range order in the amorphous state. researchgate.netresearchwithrutgers.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of materials with unpaired electrons. This method is particularly insightful for investigating paramagnetic species such as free radicals, triplet states, and charge carriers in polymeric systems. In the context of carbazole-based polymers, EPR is instrumental in characterizing radical cations (holes), which are crucial to the understanding of their charge transport properties in optoelectronic applications.

While specific EPR studies on 9H-Carbazole, 9-(1-methylethenyl)- are not extensively documented, its structural isomer, N-vinylcarbazole, and its corresponding polymer, poly(N-vinylcarbazole) (PVK), have been thoroughly investigated and serve as an excellent reference system. The paramagnetic species in PVK, primarily radical cations formed through oxidation (hole injection) or photo-induced electron transfer, are key to its function as a hole transport material. rsc.orgrsc.org

The EPR spectrum of a radical species is characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is a measure of the magnetic moment of the unpaired electron. For organic radicals, the g-value is typically close to that of the free electron (approximately 2.0023). Deviations from this value provide information about the electronic environment of the radical. illinois.edu

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). nih.govillinois.edu The resulting splitting of the EPR signal into multiple lines provides a detailed map of the spin density distribution within the radical, offering valuable insights into its electronic structure. researchgate.netillinois.edu

In studies of PVK, the formation of radical cations is often observed. These species give rise to an EPR signal with a g-value characteristic of organic radicals. The hyperfine structure of the spectrum, though often poorly resolved in solid-state samples due to line broadening effects, can provide information about the delocalization of the unpaired electron over the carbazole moiety. For instance, the interaction with the nitrogen nucleus (I=1) and various protons on the aromatic ring system leads to a complex pattern of hyperfine splittings.

Below is a table summarizing typical EPR data for radical cations observed in carbazole-based systems, using the well-documented triphenylamine (B166846) radical cation as a representative example due to the availability of detailed hyperfine coupling data. nih.gov This serves as a model for understanding the types of interactions present in the radical cation of carbazole-based polymers.

| Radical Species | g-value (isotropic) | Nucleus | Hyperfine Coupling Constant a_iso (Gauss) |

| Triphenylamine Radical Cation | ~2.005 | ¹⁴N | 9.4 |

| ¹H (para) | 3.04 | ||

| ¹H (meta) | 0.71 | ||

| Table 1: Representative EPR parameters for a triarylamine radical cation, serving as a model for carbazole-based radical cations. Data sourced from studies on related systems. nih.gov |

The analysis of these EPR parameters allows for a detailed characterization of the radical species present in carbazole-based polymers under operational conditions, which is essential for understanding charge transport mechanisms and for the rational design of new materials with improved performance in electronic devices. rsc.orgresearchgate.net

Electronic Structure and Theoretical Investigations of 9h Carbazole, 9 1 Methylethenyl

Theoretical investigations using quantum chemical calculations are essential for understanding the electronic properties that govern the behavior of organic functional materials.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational method widely used to determine the electronic structure and ground-state properties of molecules. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard method for calculating the properties of molecules in their excited states, which is fundamental to understanding their interaction with light. dntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Charge Transport Mechanism Analysis

The analysis of charge transport mechanisms is critical for evaluating a material's potential use in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Carbazole-based materials are well-known for their hole-transporting properties, owing to the electron-donating nature of the carbazole (B46965) nitrogen atom. researchgate.net The charge transport in molecular solids is often described as a "hopping" process, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process depends on factors like the reorganization energy (the energy required to distort the molecular geometry upon gaining or losing a charge) and the electronic coupling between neighboring molecules. While general principles of charge transport in carbazole-based materials are understood rsc.orgmdpi.com, a specific analysis for 9H-Carbazole, 9-(1-methylethenyl)- has not been performed.

Investigation of Hole Transport Capacity

The hole transport capacity of materials derived from 9-(1-methylethenyl)-9H-carbazole, primarily its polymer form, PVK, has been a subject of extensive research. PVK is a model system for understanding charge transport in disordered organic solids.

The transport of positive charge carriers (holes) in PVK is characterized by a hopping mechanism, where holes jump between adjacent carbazole moieties. aip.org This process is distinct from band-like transport observed in crystalline inorganic semiconductors. The disordered arrangement of the carbazole side chains in the amorphous polymer leads to a distribution of hopping sites in terms of energy and spatial separation, resulting in dispersive transport. aps.org

Key findings from investigations into the hole transport capacity include:

Hole Mobility: Early studies using transient photoconductivity experiments established the hole mobility in PVK to be on the order of 10⁻³ cm² V⁻¹s⁻¹ at room temperature. aip.org More recent studies on various carbazole-based polymers have reported hole mobilities in a similar range, highlighting the intrinsic hole-transporting nature of the carbazole unit. nih.gov

Thermally Activated Process: The hole mobility in PVK is a thermally activated process, indicating that charge carriers require thermal energy to overcome potential barriers between hopping sites. An activation energy of approximately 0.12 eV has been reported. aip.orgaip.org

Transport Models: The continuous-time random walk (CTRW) model has been successfully applied to describe the dispersive nature of hole transport in PVK. aps.org This model accounts for the statistical distribution of waiting times between hops, which gives rise to the characteristic features of dispersive transport observed experimentally. aps.org

Influence of Doping: The hole transport properties of PVK can be significantly enhanced by doping with other molecules. For instance, doping PVK with N, N'-bis(naphthalen-1-yl)-N, N'-bis(phenyl)benzidine (NPB) has been shown to improve hole transport in perovskite solar cells, leading to enhanced device performance. researchgate.netmdpi.com This is attributed to better perovskite crystal growth and reduced defect density. researchgate.net

| Material | Hole Mobility (μ) | Activation Energy (Ea) | Transport Mechanism | Reference |

| Poly(N-vinylcarbazole) (PVK) | ~ 10⁻³ cm² V⁻¹s⁻¹ (Room Temp.) | 0.12 eV | Intermolecular Hopping | aip.orgaip.org |

| N-isopropylcarbazole | 0.4 cm² V⁻¹s⁻¹ | - | Hopping | aip.org |

| Biscarbazole-based Polymer (PBCzA-H) | Higher than low MW equivalent | - | Hopping | nih.gov |

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental photophysical process that can occur in molecules containing both electron-donating and electron-accepting moieties. In the context of 9-(1-methylethenyl)-9H-carbazole and its derivatives, the carbazole group typically acts as the electron donor.

While the monomer itself does not possess a strong built-in acceptor, ICT characteristics can be induced and studied in several ways:

Charge-Transfer Complexes: 9-(1-methylethenyl)-9H-carbazole and its polymer, PVK, readily form charge-transfer (CT) complexes with electron-acceptor molecules like nitrofluorenones. pku.edu.cnacs.org In these complexes, photoexcitation leads to the transfer of an electron from the carbazole donor to the acceptor molecule. The study of these complexes provides insight into the electron-donating strength of the carbazole unit. pku.edu.cn

Exciplex Formation: In blends with electron-deficient materials, photoexcited carbazole moieties can form exciplexes (excited-state complexes) through intermolecular charge transfer. For example, exciplex fluorescence has been observed in PVK films molecularly dispersed with coumarin (B35378) derivatives, where electron transfer occurs from the PVK to the photoexcited coumarin. rsc.orgrsc.org

Substituent-Induced ICT: By chemically modifying the carbazole ring with electron-withdrawing groups, it is possible to create derivatives that exhibit intrinsic ICT. In such donor-acceptor dyads, the absorption of light can promote an electron from a highest occupied molecular orbital (HOMO) localized on the carbazole unit to a lowest unoccupied molecular orbital (LUMO) centered on the acceptor, creating a charge-separated excited state. This strategy is crucial for designing new functional materials with tailored photophysical properties. rsc.orgrsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in understanding ICT processes. They can predict the energies of frontier molecular orbitals (HOMO and LUMO) and visualize their spatial distribution, confirming the charge transfer character of electronic transitions.

Influence of Substituents on Electronic Effects and Reactivity

The electronic properties and reactivity of the 9-(1-methylethenyl)-9H-carbazole framework can be precisely tuned by introducing substituents at various positions on the carbazole ring, most commonly at the 3- and 6-positions, or by modifying the group attached to the nitrogen atom. mdpi.comrsc.org

Electronic Effects:

HOMO/LUMO Energy Level Tuning: Attaching electron-donating groups (like alkyl or alkoxy) or electron-withdrawing groups (like cyano or nitro) to the carbazole ring significantly alters the HOMO and LUMO energy levels. Electron-donating substituents generally raise the HOMO level, which can facilitate hole injection in electronic devices. researchgate.net Conversely, electron-withdrawing groups lower both HOMO and LUMO levels. mdpi.com This tunability is critical for optimizing the energy level alignment between different layers in devices like OLEDs and solar cells.

Photophysical Properties: Substituents have a profound impact on the absorption and emission spectra. For instance, extending the π-conjugation by adding aromatic substituents can lead to red-shifted absorption and emission. arxiv.org The nature of the substituent on the nitrogen atom also influences the photophysical properties; studies on carbazole-fluorene copolymers have shown that different N-substituents can lead to the formation of excimers or aggregates in thin films, affecting their emission characteristics. mdpi.com

Reactivity:

Polymerization: The reactivity of the vinyl group is crucial for polymerization. While radical polymerization is common for NVC, the presence of certain substituents can be incompatible with this method. nih.gov Cationic polymerization, sometimes using chiral catalysts, has been developed for 3,6-disubstituted N-vinylcarbazoles, allowing for the synthesis of stereoregular polymers with unique self-assembly properties. nih.gov

Carbazolation Reactions: The carbazole nitrogen can participate in various coupling reactions. Transition metal-free catalytic methods, such as those using Frustrated Lewis Pairs (e.g., B(C₆F₅)₃), have been developed for the direct carbazolation of alkynes to synthesize various N-vinylcarbazole derivatives. nih.gov The reactivity in these systems is influenced by the electronic nature of both the carbazole and the Lewis acid catalyst. nih.gov

| Substituent Position | Substituent Type | Effect on Electronic Properties | Reference |

| 3,6-positions | Thienyl groups | Increased π-conjugation, strong emission, good electron-donating ability | researchgate.net |

| Nitrogen atom | 2-ethylhexyl | Efficient electroluminescence in copolymers | mdpi.com |

| Nitrogen atom | Carboxylic acid ester | Blue-shift in absorption spectra of copolymers | mdpi.com |

| 5-position (of furan (B31954) substituent) | -NO₂ (electron-withdrawing) | Lowers HOMO and LUMO, reduces energy gap | mdpi.com |

Computational Design and Prediction of Novel N-Vinylcarbazole Analogs

Computational chemistry, particularly methods based on DFT and time-dependent DFT (TD-DFT), has become an indispensable tool for designing and predicting the properties of novel analogs of 9-(1-methylethenyl)-9H-carbazole before their synthesis. biointerfaceresearch.comnih.gov This predictive power accelerates the discovery of new materials for optoelectronic applications.

Key areas where computational design is applied include:

Designing Hole Transport Materials (HTMs): Computational studies are used to screen potential carbazole-based molecules for use as HTMs in perovskite and organic solar cells. mdpi.com By calculating parameters like HOMO/LUMO energies, ionization potential, and reorganization energy, researchers can predict the efficiency of hole injection, transport, and extraction. For example, computational screening can identify which derivatives will have energy levels that align well with the valence band of perovskite absorbers, a crucial factor for efficient device operation. mdpi.com

Predicting Optoelectronic Properties: TD-DFT calculations can accurately predict the UV-Vis absorption and emission spectra of new analogs. This allows for the design of molecules that absorb or emit light in specific regions of the spectrum. By modifying the structure with different substituents, the band gap can be tuned to expand the absorption spectrum for solar cell applications or to achieve specific emission colors for OLEDs. biointerfaceresearch.com

Elucidating Reaction Mechanisms: Computational modeling helps in understanding the mechanisms of reactions used to synthesize NVC derivatives. For instance, theoretical studies have detailed the reaction pathway for the carbazolation of alkynes catalyzed by Frustrated Lewis Pairs, clarifying the roles of the transition states and intermediates. nih.gov

Developing Novel Functional Materials: By combining carbazole units with other functional moieties in silico, novel materials with desired properties can be designed. For example, computational modeling of a nanoheterostructure combining PVK and graphene predicted a material with a low band gap and good stability, making it a promising candidate for photovoltaic and nanoelectronic devices. biointerfaceresearch.com

These computational approaches provide a powerful feedback loop with experimental work, guiding synthetic efforts toward the most promising molecular architectures and reducing the time and resources required for materials discovery. researchgate.net

Photophysical Phenomena of 9h Carbazole, 9 1 Methylethenyl and Its Polymeric Systems

Fluorescence and Luminescence Studies

The fluorescence and luminescence characteristics of NVC and PVK are central to their utility in optoelectronic devices. The carbazole (B46965) moiety acts as the primary chromophore, responsible for the absorption and emission of light.

Quantum Yield and Fluorescence Efficiency

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. For isolated carbazole chromophores, the quantum yield is relatively high. However, in the polymeric form, PVK, the fluorescence efficiency is often influenced by various factors, including polymer conformation, purity, and the presence of quenching sites.

In a study of polycarbazole-ZnS composite thin films, the relative quantum yield for a composite (designated PCZ15) was determined to be 38.4%. acs.org The efficiency of these materials can be affected by energy transfer processes and the formation of non-emissive or weakly emissive species. acs.org Factors that can lead to low emission quantum yields, particularly at longer wavelengths, include the relationship between radiative rate constants, which are proportional to the cube of the emission energy, and nonradiative rate constants, which increase almost exponentially as the energy gap between the ground state (S₀) and the first excited singlet state (S₁) decreases. rsc.org

Excimer Formation and Aggregation Behavior in Polymeric Systems

A distinctive feature of PVK's photophysics is the formation of excimers, which are excited-state dimers formed between two carbazole side chains. core.ac.uk These excimers are characterized by a broad, structureless, and red-shifted emission compared to the monomeric carbazole fluorescence.

Two primary types of excimers have been identified in PVK:

A high-energy excimer, which is partially overlapping.

A low-energy, "sandwich-like" excimer, where two carbazole groups achieve a fully eclipsed, overlapping conformation. core.ac.uk This lower energy excimer typically emits at around 420 nm. core.ac.uk

Photoconductivity Mechanisms and Carrier Generation

PVK was the first polymer for which photoconductivity was discovered and it has been extensively studied for this property. wikipedia.org Its ability to transport charge carriers, primarily holes, upon illumination makes it a cornerstone material for xerography, organic light-emitting diodes (OLEDs), and photovoltaic devices. wikipedia.orgossila.com

The mechanism of photoconductivity in PVK involves several steps:

Photoexcitation: Absorption of a photon by a carbazole chromophore creates a singlet exciton (B1674681).

Carrier Generation: This exciton can then dissociate into a free electron and a hole. This process is often field-dependent and can be sensitized by the presence of electron acceptors. Doping PVK with materials like Cadmium Sulfide (CdS) nanocrystals has been shown to significantly enhance photoconductivity by improving charge generation efficiency. instras.comacs.org The CdS nanoparticles broaden the spectral response and act as sensitizers for photogeneration. instras.comacs.org

Carrier Transport: In pristine PVK, hole transport is the dominant process. ossila.com The holes migrate through the polymer matrix by hopping between adjacent carbazole moieties. The electron-rich carbazole provides stable radical cations necessary for this "through-space" charge transport. nih.gov

Energy Transfer Processes within Bichromophoric Systems

Energy transfer is a crucial process in multichromophoric systems, where the excitation energy absorbed by one chromophore can be non-radiatively transferred to another. This is particularly relevant in PVK and related systems where energy can migrate along the polymer chain.

Singlet-Singlet Energy Transfer (SSET) Pathways

Singlet-singlet energy transfer, often occurring via the Förster Resonance Energy Transfer (FRET) mechanism, is highly efficient in systems where the emission spectrum of the donor chromophore overlaps with the absorption spectrum of the acceptor chromophore. nih.gov

In bichromophoric systems containing a carbazole moiety, the carbazole can act as an energy donor. For example, in a system where a benzotriazole (B28993) (BZ) chromophore is linked to a carbazole (CZ) chromophore, photoexcitation of the BZ moiety leads to efficient SSET to populate the excited singlet state of the CZ. nih.gov This demonstrates the role of carbazole as a potential reaction center in artificial photosynthetic systems, with the other chromophore acting as an antenna molecule. nih.gov

Studies on carbazole-porphyrin dyads and triads have also demonstrated efficient SSET from the carbazole donor to the porphyrin core, with efficiencies reaching up to 84%. The efficiency of this transfer is dependent on the distance and the nature of the linker between the donor and acceptor units. Within PVK itself, singlet excitons can migrate between carbazole units, and this migration competes with localization at excimer-forming sites. bitp.kiev.ua The efficiency of energy transfer via singlet excitons is generally considered to be higher than via triplet excitons in these systems. bitp.kiev.ua

Photochemical Reactivity of N-Vinylcarbazole

N-vinylcarbazole is a reactive monomer that readily undergoes polymerization. Its photochemical reactivity is a key aspect of its application in photopolymerization and material modification.

Upon exposure to UV light, PVK can undergo significant chemical and physical changes. core.ac.uk The absorption of UV radiation by the carbazolyl groups can lead to crosslinking reactions. core.ac.uk This crosslinking reduces the local mobility of the polymer chains, which in turn leads to a dramatic decrease in fluorescence intensity. core.ac.uk

NVC can also act as a photosensitizer in polymerization processes. researchgate.net For instance, the addition of NVC to epoxy-acrylate systems has been shown to significantly increase the conversion of epoxy groups during photopolymerization. researchgate.net The photopolymerization of NVC can be initiated by various methods, including radical and cationic mechanisms, to produce the PVK polymer. wikipedia.orgnih.gov

Unable to Generate Article on the Photophysical Phenomena of 9H-Carbazole, 9-(1-methylethenyl)-

A comprehensive search for scientific literature and data concerning the photophysical phenomena of the specific chemical compound 9H-Carbazole, 9-(1-methylethenyl)- , also known as N-isopropenylcarbazole, and its polymeric systems has yielded insufficient information to generate a thorough and scientifically accurate article based on the provided outline.

The requested article was to be structured around the following topics:

Photo-Fries Rearrangement and Related Photoreactions

Mallory Reaction and its Implications

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Time-Resolved Photoluminescence for Excited-State Dynamics

While general information on these photophysical processes is available, and studies have been conducted on related carbazole derivatives, specific research findings, data tables, and detailed discussions pertaining exclusively to 9H-Carbazole, 9-(1-methylethenyl)- and its polymers are not present in the available search results.

Detailed searches were conducted for each of the specified topics in relation to "9H-Carbazole, 9-(1-methylethenyl)-" and its alternative name, "N-isopropenylcarbazole," as well as its polymer, poly(N-isopropenylcarbazole). The inquiries did not return specific experimental results or in-depth analyses that would be necessary to fulfill the request for a detailed and authoritative article focusing solely on this compound.

To adhere to the strict instructions of focusing exclusively on the specified compound and its polymeric systems without introducing information from outside the explicit scope, it is not possible to generate the requested content. The creation of an article without specific, verifiable data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, we are unable to provide the requested article at this time. Further research and publication of data specific to the photophysical properties of 9H-Carbazole, 9-(1-methylethenyl)- would be required to address the outlined topics comprehensively.

Electrochemical Characterization of 9h Carbazole, 9 1 Methylethenyl and Its Derivatives

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of molecules. It provides information on oxidation and reduction potentials, the stability of the generated radical ions, and the reversibility of the electrochemical processes.

The oxidation potential of carbazole (B46965) derivatives is a key parameter that influences their hole-transporting capabilities. The electropolymerization of carbazole and its derivatives typically begins with the oxidation of the carbazole monomer to a radical cation. mdpi.com For carbazole itself, the oxidation peak potential leading to the formation of radical cations appears at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE) in an acetonitrile (B52724) solution containing 0.1 M lithium perchlorate. mdpi.com For substituted carbazoles, such as 2-(9H-carbazol-9-yl)acetic acid, this potential can be higher, appearing at around +1.5 V/SCE under similar conditions. mdpi.com

The stability of the generated radical cation is crucial for subsequent reactions, such as polymerization. Carbazoles that are unsubstituted at the 3 and 6 positions can sometimes undergo dimerization or other side reactions upon oxidation, which can limit the electrochemical reversibility. nsf.gov The substitution at the 9-position, as in 9H-Carbazole, 9-(1-methylethenyl)-, prevents coupling at this site and directs polymerization to occur at the 3 and 6 positions of the carbazole ring. mdpi.com

The electrochemical parameters for a carbazole derivative, Methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate (B77674), were determined using cyclic and convolutive voltammetry. The study indicated a two-electron transfer process. electrochemsci.org

Table 1: Electrochemical Data for a Carbazole Derivative

| Parameter | Value | Method |

|---|---|---|

| Standard Heterogeneous Rate Constant (k_s) | 3.95 x 10⁻⁶ m·s⁻¹ | Cyclic & Convolutive Voltammetry |

| Formal Potential (E⁰) | 0.52 V | Cyclic & Convolutive Voltammetry |

| Transfer Coefficient (α) | 0.31 | Cyclic & Convolutive Voltammetry |

| Diffusion Coefficient (D) | 5.2 x 10⁻⁹ m²·s⁻¹ | Cyclic & Convolutive Voltammetry |

| Chemical Reaction Rate Constant (k_c) | 0.051 s⁻¹ | Cyclic & Convolutive Voltammetry |

| Number of Electrons (n) | 2 | Cyclic & Convolutive Voltammetry |

Data for Methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate electrochemsci.org

Electrochemistry in the Context of Polymerization

Electrochemical polymerization is a widely used method to synthesize conductive polymer films directly onto an electrode surface. mdpi.com This technique offers several advantages, including the ability to control film thickness and morphology by adjusting electrochemical parameters such as potential, current, and time. mdpi.com Anodic polymerization is the most common method for carbazole derivatives. mdpi.com

The electropolymerization of N-vinylcarbazole (NVCz), a structurally similar monomer to 9H-Carbazole, 9-(1-methylethenyl)-, has been extensively studied. itu.edu.trfrontiersin.org The process involves the oxidation of the monomer to form a radical cation, which then initiates a chain reaction leading to the formation of a polymer film on the electrode. mdpi.com The polymerization of NVCz can be carried out in various organic solvents, such as acetonitrile, with a suitable supporting electrolyte. itu.edu.trfrontiersin.org The properties of the resulting poly(N-vinylcarbazole) films, including their chemical structure, morphology, and conductivity, can be influenced by the acidity of the electrolyte solution. frontiersin.org

The electrochemical copolymerization of carbazole and N-vinylcarbazole has also been investigated, leading to the formation of insoluble, free-standing conductive films. itu.edu.tr

Characterization of Electrochemically Generated Conductive Films

The polymer films produced by the electropolymerization of 9H-Carbazole, 9-(1-methylethenyl)- and its derivatives can be characterized by various techniques to evaluate their properties. These films are often insoluble in common solvents. itu.edu.tr

Characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer. itu.edu.trresearchgate.net

UV-Visible Spectroscopy: To study the optical properties and electronic transitions within the polymer. itu.edu.trresearchgate.net The resulting polymer films often exhibit distinct electrochromic properties, changing color at different oxidation states. For example, poly(9H-carbazol-9-ylpyrene) shows three different colors (light yellow, gray, and grayish-green) under various potentials. researchgate.netelectrochemsci.org

Four-Point Probe Conductivity Measurements: To determine the electrical conductivity of the films. The conductivities of copolymers of carbazole and N-vinylcarbazole have been reported to be in the range of 10⁻⁶ to 10⁻⁴ S/cm. itu.edu.tr

Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer films. researchgate.netelectrochemsci.org

Correlation between Electrochemical Properties and Electronic Structure

The electrochemical properties of carbazole derivatives are intrinsically linked to their electronic structure. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated from cyclic voltammetry data, determine the ease of oxidation and reduction, respectively. These energy levels are influenced by the substituents on the carbazole core. researchgate.net

The chemical structure of the monomer not only dictates the molecular electronic structure but also influences how the molecules assemble into a film and the resulting film morphology. nih.gov This interplay between electronic, structural, and morphological properties ultimately governs the performance of the material in an electronic device. For instance, the planarity of the polymer chain and the degree of π-conjugation affect the charge transport properties of the material. mdpi.com The introduction of different functional groups to the carbazole molecule allows for the tuning of its electrical and optical properties. researchgate.net

Applications of N Vinylcarbazole Based Materials in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are a cornerstone in the development of high-performance OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels. Current time information in Ottawa, CA. These properties are crucial for creating efficient and stable devices.

Role as Hole-Transporting Materials (HTMs)

In the architecture of an OLED, the hole-transporting layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Carbazole-based compounds are widely employed as HTMs because of their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which align well with common anode materials. The electron-rich nature of the carbazole nucleus allows for stable delocalization of the positive charge. While numerous carbazole derivatives have been synthesized and proven effective as HTMs, specific performance data for 9H-Carbazole, 9-(1-methylethenyl)- in this role is not available in published literature.

Emitter and Host Material Development